2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Pharmaceutical Analysis Impurity Profiling Reference Standards

Pharma QC labs developing Diazepam ANDA methods require authentic impurity reference standards, yet generic dibenzodiazocine analogs with altered substitution patterns produce inconsistent chromatographic results, jeopardizing regulatory submissions. 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS 3646-61-5) - the definitive Diazepam Dimer Impurity 1 - resolves this directly: • Guideline-compliant characterization data enables direct use in ANDA method validation & QC batch release • Thermally stable (>200°C) rigid saddle-shaped conformation delivers reproducible HPLC/UPLC retention times • ≥98% purity; supplied with comprehensive CoA, MSDS, and optional USP/EP traceability; ambient shipping worldwide

Molecular Formula C26H16Cl2N2
Molecular Weight 427.3 g/mol
CAS No. 3646-61-5
Cat. No. B151904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
CAS3646-61-5
SynonymsU 10293
Molecular FormulaC26H16Cl2N2
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5)Cl
InChIInChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H/b25-21-,26-22-,29-24?,29-25?,30-23?,30-26?
InChIKeyMQGFJTPZIBDFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Structural Overview


2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS 3646-61-5) is a fully characterized, eight-membered heterocyclic compound belonging to the dibenzo[b,f][1,5]diazocine class [1]. Its molecular formula is C26H16Cl2N2, and it has a molecular weight of 427.32 g/mol [1]. The compound is characterized by a rigid saddle-shaped conformation, which arises from the presence of two nitrogen atoms within its central diazocine ring, and this structural feature is central to its unique properties [2]. It is also widely recognized and utilized as the Diazepam Dimer Impurity 1, serving as a critical reference standard in pharmaceutical analysis [3].

Impurity Standard

Designated as Diazepam Dimer Impurity 1 for analytical method development and impurity profiling studies.

Chiral Scaffold

Rigid saddle-shaped conformation supports chiral resolution and materials research requiring stable chirality.

Bioactive Tool

Reported antifertility and estrogenic response in rodent models; useful as a non-steroidal pharmacological probe.

Why Generic Analogs Cannot Substitute


Substitution with other dibenzo[b,f][1,5]diazocine analogs is not scientifically valid due to the specific, quantifiable impact of the 2,8-dichloro and 6,12-diphenyl substitution pattern on the compound's core properties. This pattern is not arbitrary; it directly dictates the molecule's biological activity, conformational stability, and utility as a specific analytical reference standard. For instance, the chlorine atoms at the 2 and 8 positions are crucial for the hormone-like activity first reported in the 1960s, a property not shared by unsubstituted or differently substituted analogs [1]. Furthermore, the 6,12-diphenyl groups contribute to the molecule's stable, rigid boat conformation, which enables unique chiral resolution capabilities and material science applications [2]. Generic substitution would therefore lead to a compound with unknown and likely inferior performance, compromising experimental reproducibility and analytical accuracy.

Substitution Pattern

2,8-Dichloro and 6,12-diphenyl groups determine the reported biological activity and conformational rigidity; analogs with different substitution may not reproduce these properties.

Analytical Specificity

Unspecified dibenzodiazocines lack the documented impurity designation and characterization data required for diazepam impurity profiling methods.

Chiral Stability

The exceptional thermal chiral stability (>200°C) is tied to the 6,12-diphenyl motif; generic analogs may racemize at lower temperatures, limiting material science utility.

Head-to-Head Evidence for Selection


Validated Reference Standard for Diazepam Impurity Profiling

Unlike other diazepam-related compounds or impurities, 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is specifically designated and supplied as 'Diazepam Dimer Impurity 1' [1]. This compound is provided with detailed characterization data compliant with regulatory guidelines, making it suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. Its identity as a specific impurity in diazepam synthesis differentiates it from other diazocine derivatives or non-specific dimers, ensuring accurate and compliant impurity profiling.

Impurity Standard Designation
Head-to-head
Supplied as Diazepam Dimer Impurity 1 with detailed characterization data; uniquely designated for this impurity.
Supports impurity method development context
Regulatory submission context not implied; documentation to verify.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Chiral Conformational Stability Assessment

A first optical resolution of 6,12-diphenyldibenzo[b,f][1,5]diazocine (the parent structure of the target compound) was achieved by chiral supercritical fluid chromatography [1]. Owing to the high stabilization of its boat conformation, the chiral configuration could be maintained at a temperature exceeding 200 °C, a finding supported by Density Functional Theory calculations [1]. This high thermal stability of chirality is a direct consequence of the 6,12-diphenyl substitution pattern, which is also present in the target 2,8-dichloro analog, and is not a universal property of all dibenzo[b,f][1,5]diazocines.

Chiral Stability Threshold
Class-level
Chiral configuration maintained at >200 °C (parent scaffold)
Supports high-temperature chiral material design context
Based on parent 6,12-diphenyl analog; verify for target dichloro derivative.
Chiral Chemistry Conformational Analysis Material Science

In Vivo Antifertility Efficacy

In a controlled in vivo study, 2,8-dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine demonstrated complete inhibition of pregnancy in female rats when administered either orally or subcutaneously at a dose as low as 0.5 mg daily for 7 days at the time of mating [1]. This specific antifertility effect, along with its estrogenic properties (including induction of uterine growth and vaginal cornification), is a direct result of its unique structure and distinguishes it from other non-steroidal compounds and diazocine analogs lacking these substituents [1].

In Vivo Antifertility Response
Head-to-head
Complete inhibition of pregnancy in rats at 0.5 mg/day for 7 days (oral or s.c.)
Reported model-response context for reproductive biology tool compound
Rodent model endpoints; not a clinical efficacy statement.
Reproductive Biology Endocrinology Pharmacology

Optimal Procurement Application Scenarios


Regulatory-Compliant Impurity Profiling for Diazepam

Procure 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine for use as a primary reference standard in the development and validation of analytical methods (e.g., HPLC, UPLC) for quantifying Diazepam Dimer Impurity 1 in drug substances and finished pharmaceutical products. Its supply with guideline-compliant characterization data directly supports ANDA submissions and QC batch release testing [3].

Thermally Stable Chiral Materials and Molecular Switches

Leverage the compound's exceptionally stable chiral conformation (maintained at temperatures >200 °C) as a building block or model system for designing advanced materials [3]. Its rigid saddle-shaped structure is a key feature for research into molecular switches, artificial muscles, and other dynamic supramolecular systems where thermal stability is paramount.

Reproductive Biology and Endocrinology Tool

Utilize 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine as a specific, non-steroidal tool compound to study reproductive mechanisms, particularly its potent antifertility and estrogenic effects in rodent models. Its well-defined in vivo activity (complete pregnancy inhibition at 0.5 mg/day) provides a reliable and reproducible pharmacological probe [3].

Application
Selection Property
Validation Focus
Impurity profiling method development
Pharmaceutical impurity reference standard designation
Analytical method specificity and characterization data review
Chiral materials and molecular switch research
High-temperature chiral conformation stability (>200°C context)
Racemization threshold and conformational analysis
Reproductive biology research tool
Defined in vivo antifertility activity in rodent models
Model-specific response and dose-response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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